1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide
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Overview
Description
1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-(1-AZEPANYLMETHYL)-N’-[(E)-(2-HYDROXYPHENYL)METHYLENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE is a complex organic compound that features multiple functional groups, including an oxadiazole ring, an azepane moiety, and a triazole ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-(1-AZEPANYLMETHYL)-N’-[(E)-(2-HYDROXYPHENYL)METHYLENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE typically involves multi-step organic reactions. Common synthetic routes may include:
- Formation of the oxadiazole ring through cyclization reactions.
- Introduction of the azepane moiety via nucleophilic substitution.
- Formation of the triazole ring through azide-alkyne cycloaddition (click chemistry).
- Condensation reactions to attach the hydrazide and phenyl groups.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
- Use of catalysts to accelerate reactions.
- Control of temperature and pressure to favor desired reaction pathways.
- Purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-(1-AZEPANYLMETHYL)-N’-[(E)-(2-HYDROXYPHENYL)METHYLENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C), copper sulfate (CuSO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction may produce various reduced forms of the compound.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its biological activity and potential as a drug candidate.
Medicine: Exploring its therapeutic potential for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-(1-AZEPANYLMETHYL)-N’-[(E)-(2-HYDROXYPHENYL)METHYLENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. This may include:
Binding to enzymes or receptors: Modulating their activity.
Interfering with cellular processes: Affecting cell signaling or metabolism.
Inducing or inhibiting specific biochemical pathways: Leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole derivatives: Known for their biological activity and use in medicinal chemistry.
Oxadiazole derivatives: Often explored for their antimicrobial and anticancer properties.
Hydrazide derivatives: Commonly studied for their potential as enzyme inhibitors.
Uniqueness
1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-(1-AZEPANYLMETHYL)-N’-[(E)-(2-HYDROXYPHENYL)METHYLENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE is unique due to its combination of multiple functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C19H23N9O3 |
---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)-N-[(E)-(2-hydroxyphenyl)methylideneamino]triazole-4-carboxamide |
InChI |
InChI=1S/C19H23N9O3/c20-17-18(25-31-24-17)28-14(12-27-9-5-1-2-6-10-27)16(22-26-28)19(30)23-21-11-13-7-3-4-8-15(13)29/h3-4,7-8,11,29H,1-2,5-6,9-10,12H2,(H2,20,24)(H,23,30)/b21-11+ |
InChI Key |
UPQAZGMKMNCNLO-SRZZPIQSSA-N |
Isomeric SMILES |
C1CCCN(CC1)CC2=C(N=NN2C3=NON=C3N)C(=O)N/N=C/C4=CC=CC=C4O |
Canonical SMILES |
C1CCCN(CC1)CC2=C(N=NN2C3=NON=C3N)C(=O)NN=CC4=CC=CC=C4O |
Origin of Product |
United States |
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